molecular formula C8H3BrClNO3S B1484943 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride CAS No. 1807023-00-2

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Cat. No.: B1484943
CAS No.: 1807023-00-2
M. Wt: 308.54 g/mol
InChI Key: RSOVDTGYHBZGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides.

Preparation Methods

The synthetic routes for 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride typically involve the reaction of 5-bromo-2-cyano-4-formylbenzenesulfonic acid with thionyl chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the successful formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has several scientific research applications:

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: The compound may be involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride include:

    5-Bromo-2,4-difluorobenzenesulfonyl chloride: This compound also contains a sulfonyl chloride group but with different substituents on the benzene ring.

    Other sulfonyl chlorides: Various sulfonyl chlorides with different substituents can be compared based on their reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

5-bromo-2-cyano-4-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-8(15(10,13)14)5(3-11)1-6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVDTGYHBZGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)S(=O)(=O)Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 2
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.